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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABN401, a selective tyrosine kinase
inhibitor targeting the c-Met receptor. It details the preclinical and clinical evidence supporting
its development for the treatment of solid tumors, with a focus on non-small cell lung cancer
(NSCLC). This document outlines the mechanism of action, summarizes key quantitative data
from clinical trials, and describes the experimental methodologies employed in its validation.

Introduction: The Rationale for Targeting c-Met in
Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase for the hepatocyte growth factor
(HGF).[1] Dysregulation of the c-Met signaling pathway, through mechanisms such as MET
exon 14 (METex14) skipping, gene amplification, or protein overexpression, is a critical driver in
the development and progression of various solid tumors.[1][2] Aberrant c-Met activation
promotes oncogenesis, tumor invasion, metastasis, and the development of resistance to other
targeted therapies.[1][3] In non-small cell lung cancer (NSCLC), METex14 skipping mutations
are found in approximately 3% of patients, and c-Met mutations are a primary mechanism of
resistance to EGFR tyrosine kinase inhibitors (TKIs). This makes c-Met an attractive
therapeutic target for precision oncology.

ABNA401 is an orally administered, highly selective c-Met inhibitor designed to treat cancers
harboring c-Met dysregulation. By binding to the ATP-binding site of the MET tyrosine kinase,
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ABNA401 inhibits its kinase activity and disrupts the downstream signaling cascade.

Mechanism of Action: ABN401 and the c-Met
Signaling Pathway

ABNA401 functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. In normal
physiology, the binding of HGF to c-Met induces receptor dimerization and autophosphorylation
of tyrosine residues in the kinase domain, initiating downstream signaling. Dysregulated c-Met
signaling, due to genetic alterations, leads to constitutive activation of these pathways,
promoting cell proliferation, survival, and migration. ABN401 blocks this phosphorylation,
effectively abrogating the aberrant signaling.

Below is a diagram illustrating the c-Met signaling pathway and the point of intervention for
ABNA401.
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Diagram 1: ABN401 Mechanism of Action on the c-Met Signaling Pathway.

Preclinical Validation
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Preclinical studies have demonstrated the potent and selective anti-tumor activity of ABN401 in
various cancer models.

Kinase Selectivity and Cellular Activity

In a panel of 571 kinases, ABN401 exhibited high selectivity for c-Met. It demonstrated potent
cytotoxic activity against MET-addicted cancer cell lines and inhibited the autophosphorylation
of the MET kinase domain and its downstream signaling pathways.

In Vivo Efficacy in Xenograft Models

ABN401 has shown significant tumor growth inhibition in patient-derived xenograft (PDX)
models of gastric and non-small cell lung cancer with MET amplification or METex14 skipping
mutations. The anti-tumor efficacy was correlated with the level of MET aberration, highlighting
the importance of patient selection.

The general workflow for evaluating ABN401 in preclinical xenograft models is depicted below.
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Diagram 2: Generalized Workflow for Preclinical Evaluation in PDX Models.

Clinical Development and Efficacy

ABN401 has undergone Phase 1 and is currently in Phase 2 clinical trials to evaluate its safety,
tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.

Phase 1 Dose-Escalation Study (NCT04052971)

A first-in-human, Phase 1 dose-escalation study was conducted in patients with advanced solid
tumors in South Korea and Australia.

Key Objectives and Methods:
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» Primary Objective: Evaluate safety and tolerability to determine the maximum tolerated dose
(MTD) and recommended Phase 2 dose (RP2D).

e Secondary Objectives: Assess pharmacokinetics and preliminary anti-tumor efficacy.

» Methodology: Patients received ABN401 orally once daily in 21-day cycles at escalating
dose levels (50, 100, 200, 400, 800, and 1200 mg). Tumor response was evaluated using
RECIST 1.1 criteria.

Summary of Phase 1 Clinical Data:

Parameter Finding Reference

Patient Population

16 patients with 6 different

tumor types

Dose Levels

50, 100, 200, 400, 800, 1200
mg daily

Maximum Tolerated Dose
(MTD)

Not reached

Dose-Limiting Toxicities (DLTSs)

None observed

Recommended Phase 2 Dose
(RP2D)

800 mg daily

Treatment-Related Adverse
Events (TRAES) = Grade 3

0%

Serious Adverse Events
(SAEs)

1 case of transient peripheral

edema

Efficacy (Overall)

2 Partial Responses (PR), 5
Stable Disease (SD)

Efficacy (Partial Responses)

2 NSCLC patients with c-Met
overexpression, treated for 10

and 18 months respectively
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Phase 2 Expansion Study (NCT05541822)

Based on the promising results of the Phase 1 trial, a Phase 2 study was initiated, focusing on

patients with NSCLC harboring METex14 skipping mutations.

Key Objectives and Methods:

» Primary Objective: Evaluate the efficacy of ABN401 in patients with advanced solid tumors

with c-Met dysregulation.

o Methodology: This is a multicenter, open-label, parallel cohort expansion study. Patients
were treated with ABN401 at the RP2D of 800mg once dalily.

Summary of Interim Phase 2 Efficacy Data (as of July 25, 2023):

Treatment-Naive Evaluable

Parameter . . Reference
Patients (n=8) Population (n=17)

Objective Response
75% (6/8) 52.9% (9/17)

Rate (ORR)

Median Duration of 5.4 months (data not 5.4 months (data not

Response mature) mature)

Summary of Interim Phase 2 Safety Data (n=24):
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Adverse Event Any Grade Grade =3 Reference

Treatment-Related
Adverse Events - 8.3% (2/24)
(TRAES)

Nausea (70.8%),
Most Common TRAEs Diarrhea (33.3%),
Vomiting (29.2%)

Peripheral Edema 29.2% 0%

TRAES Leading to
Discontinuation

0% 0%

Experimental Protocols
Preclinical: Patient-Derived Xenograft (PDX) Model
Efficacy Study

Model Establishment: Tumor fragments from consenting patients are surgically implanted
subcutaneously into immunocompromised mice (e.g., NOD-scid gamma).

Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g.,
1500-2000 mm3). The tumors are then harvested, fragmented, and re-implanted into new
cohorts of mice for expansion.

Treatment Study: Once tumors in the study cohort reach a predetermined size (e.g., 150-250
mm3), mice are randomized into treatment and control groups.

Dosing: ABN401 is formulated in an appropriate vehicle and administered orally, once daily,
at specified dose levels. The control group receives the vehicle only.

Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice
weekly). The study is terminated when tumors in the control group reach a predefined
endpoint. Tumor growth inhibition (TGI) is calculated.
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Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific
time points post-dosing to analyze the inhibition of c-Met phosphorylation and downstream
signaling molecules via methods like Western blotting or immunohistochemistry.

Clinical: Phase 1/2 Trial Protocol Outline

Patient Screening and Enrollment: Patients with histologically confirmed advanced solid
tumors who have exhausted standard therapeutic options are screened for eligibility. For
expansion cohorts, specific molecular alterations (e.g., METex14 skipping) are required.

Study Design: The Phase 1 portion follows a dose-escalation design (e.g., 3+3) to determine
DLTs and MTD. The Phase 2 portion is an expansion at the RP2D in specific patient cohorts.

Treatment: ABN401 is administered orally, once daily, in continuous 21 or 28-day cycles.

Safety Assessments: Adverse events are monitored continuously and graded according to
the Common Terminology Criteria for Adverse Events (CTCAE). DLTs are assessed in the
first cycle of the dose-escalation phase.

Efficacy Assessments: Tumor assessments are performed at baseline and at regular
intervals (e.g., every 6-8 weeks) using imaging techniques (CT or MRI) and evaluated
according to RECIST 1.1.

Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points after
ABNA401 administration to determine key PK parameters such as Cmax, Tmax, and AUC.

Pharmacodynamic (PD) and Biomarker Analysis: Optional tumor biopsies and/or circulating
tumor DNA (ctDNA) from blood samples may be collected to assess target engagement and
explore predictive biomarkers of response.

Conclusion

ABNA401 has demonstrated a promising safety profile and significant anti-tumor activity in

preclinical models and clinical trials involving patients with c-Met altered solid tumors. The data

strongly support the continued development of ABN401 as a targeted therapy, particularly for

patients with NSCLC harboring METex14 skipping mutations. Ongoing Phase 2 studies will

further delineate its efficacy and role in the treatment landscape for c-Met driven malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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